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An In-depth Technical Guide on the Toxicological Profile and Human Health Risk Assessment

of Ipconazole

Introduction
Ipconazole is a triazole fungicide used as a seed treatment to control a range of diseases in

various crops, including cereals, cotton, and vegetables[1][2]. As with any agrochemical, a

thorough understanding of its toxicological profile is essential for assessing potential risks to

human health. This technical guide provides a comprehensive overview of the toxicity of

ipconazole, detailing findings from a wide range of studies and outlining the basis for its

human health risk assessment. The information is intended for researchers, scientists, and

professionals involved in drug development and chemical safety evaluation.

Toxicological Profile
The toxicological database for ipconazole is extensive, comprising studies that evaluate its

effects following acute, subchronic, and chronic exposures across various routes and in

multiple species.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
In rats, orally administered ipconazole is rapidly and extensively absorbed, with absorption

rates exceeding 90% at low doses. Peak plasma concentrations are typically reached within

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b053594?utm_src=pdf-interest
https://www.benchchem.com/product/b053594?utm_src=pdf-body
https://www.benchchem.com/product/b053594?utm_src=pdf-body
https://downloads.regulations.gov/EPA-HQ-OPP-2015-0590-0007/content.pdf
https://www.pan-europe.info/ipconazole
https://www.benchchem.com/product/b053594?utm_src=pdf-body
https://www.benchchem.com/product/b053594?utm_src=pdf-body
https://www.benchchem.com/product/b053594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


about 6 hours. The highest tissue concentrations are found in the liver. Elimination is also rapid,

with over 90% of the administered dose excreted in urine and feces within 72 hours, indicating

a low potential for bioaccumulation. The primary metabolic pathways involve hydroxylation of

the parent compound, with metabolites excreted mainly in the feces and bile as glucuronide

conjugates. A key metabolite identified in the urine of male rats is free triazole.

Acute Toxicity
Ipconazole exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure[1][3].

It is not a skin irritant or sensitizer but is classified as a slight to moderate eye irritant in rabbits.

Table 1: Acute Toxicity of Ipconazole

Route Species
Value
(LD50/LC50)

Result Citation

Oral Rat 1338 mg/kg bw Low Toxicity

Dermal Rat >2000 mg/kg bw Low Toxicity

| Inhalation | Rat | >1880 mg/m³ (4-hr) | Low Toxicity | |

Repeated Dose Toxicity (Subchronic and Chronic)
Repeated dose studies in mice, rats, and dogs have identified the liver, kidneys, and adrenal

glands as primary target organs[1]. Common histopathological findings across species include

hepatocytic hypertrophy and fatty vacuolation.

In Mice: A 13-week dietary study resulted in increased liver weights at 500 ppm.

In Rats: Long-term studies (up to 104 weeks) noted epithelial hyperplasia and hyperkeratosis

in the non-glandular region of the stomach. Portal-of-entry irritation effects were also seen in

the esophagus, larynx, and hard palate following inhalation exposure[1].

In Dogs: Dogs appear to be the most sensitive species. A 1-year chronic toxicity study

revealed reddening of the skin on the gums, ears, and muzzle, as well as cataracts and

lenticular degeneration at higher doses. The No-Observed-Adverse-Effect-Level (NOAEL)
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from this study was 1.5 mg/kg bw/day, based on skin reddening and decreased body weight

gain in females at the next dose level[4].

Genotoxicity and Carcinogenicity
Ipconazole has been evaluated in a comprehensive battery of genotoxicity tests, including in

vitro assays for point mutations and chromosomal damage and an in vivo mouse micronucleus

assay. All tests yielded negative results, indicating no potential for genotoxicity or

mutagenicity[3].

Long-term carcinogenicity studies in both rats and mice showed no evidence of treatment-

related tumor induction[3]. Based on these findings, ipconazole is classified as "not likely to be

a human carcinogen"[3][4].

Reproductive and Developmental Toxicity
Ipconazole is not considered a primary reproductive or developmental toxicant.

Reproductive Toxicity: In a two-generation rat reproduction study, the NOAEL for offspring

was 100 ppm (equivalent to 8-9.3 mg/kg bw/day), based on reduced body weight and

differences in organ weights at the highest dose of 300 ppm. No primary effects on

reproductive parameters were observed[5][6].

Developmental Toxicity: Developmental studies in rats and rabbits showed effects such as

increased visceral and skeletal variations, but these were typically observed at doses that

also caused maternal toxicity[3][4]. The developmental NOAEL in a rat study was determined

to be 3 mg/kg bw/day[7].

Neurotoxicity and Endocrine Disruption
There is no consistent evidence of neurotoxicity in the available database for ipconazole from

acute, subchronic, or chronic studies[4]. However, recent research has begun to explore

potential neurodevelopmental effects. One study using zebrafish embryos suggested that

ipconazole exposure could reduce locomotive activity and alter the development of GABAergic

inhibitory neurons, potentially through mitochondrial dysfunction and the generation of reactive

oxygen species (ROS)[8][9][10]. Another study in rats indicated that ipconazole can induce
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oxidative stress and activate cell death and inflammasome pathways in various brain

regions[11].

As a triazole fungicide, ipconazole is subject to review under the Endocrine Disruptor

Screening Program[1]. While conazoles can inhibit ergosterol biosynthesis, the class shows a

variable pattern of toxicological responses in mammals, and there is currently no conclusive

data to suggest a common mechanism of endocrine toxicity[3][4].

Quantitative Toxicity Data Summary
The following tables summarize the key quantitative endpoints used for risk assessment.

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-

Level (LOAEL) from Repeated Dose Studies
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Study Type
/ Duration

Species
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key Effects
Observed at
LOAEL

Citation

Chronic
Toxicity (1-
year)

Dog 1.5 5

Skin
reddening,
decreased
body
weight gain
(females)

[4]

Carcinogenici

ty (104-week)
Rat

13.3 (males) /

12.6

(females)

-

No treatment-

related

neoplastic

findings

2-Generation

Reproduction
Rat

8-9.3

(offspring)
-

Reduced

bodyweight

and organ

weight

differences in

F1/F2

offspring

Development

al Toxicity
Rat 3 30

Increased

visceral and

skeletal

variations

[3][4][7]

| Developmental Toxicity | Rabbit | - | 50 | Increased incidence of skeletal variations and

malformations |[3][4] |

Human Health Risk Assessment
A human health risk assessment combines the toxicological profile (hazard identification and

dose-response assessment) with an exposure assessment to characterize the potential risk to

humans[4].
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Reference Values
Regulatory bodies establish health-based guidance values, such as the Acceptable Daily

Intake (ADI) and the Acute Reference Dose (ARfD), to determine safe levels of exposure.

These values are derived from the NOAEL of the most sensitive endpoint in the most relevant

animal study, with the application of uncertainty factors (typically 100-fold) to account for

interspecies and intraspecies differences[5].

Table 3: Human Health Risk Assessment Reference Values for Ipconazole

Parameter
Value (mg/kg
bw/day)

Basis for
Derivation (Study
and Uncertainty
Factor)

Regulatory
Body/Source

Acceptable Daily
Intake (ADI)

0.015

1-year chronic dog
study (NOAEL of
1.5 mg/kg bw/day)
with a 100-fold
safety factor.

APVMA, EFSA[5][7]

Acute Reference

Dose (ARfD)
0.015

Rat developmental

toxicity study (NOAEL

of 3 mg/kg bw/day)

with a 200-fold safety

factor.

EFSA[5][7]

| Chronic Population Adjusted Dose (cPAD) | 0.015 | Chronic dog study (NOAEL of 1.5 mg/kg

bw/day) with 100x UF and 1x FQPA SF. | US EPA[3] |

Exposure Assessment
Human exposure to ipconazole can occur through diet (consumption of residues in treated

crops) and occupational settings (handling of treated seeds)[4].

Dietary Exposure: Since ipconazole is used as a seed treatment, residue levels in food

commodities are generally very low, often below the limit of quantification (0.01 mg/kg)[1][7].

Dietary risk assessments, which conservatively assume tolerance-level residues and 100%
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crop treatment, have concluded that both acute and chronic exposure from food and drinking

water are well below the established reference values, utilizing less than 1% of the cPAD or

ARfD[3][4][7].

Occupational Exposure: The primary route for worker exposure is dermal contact during the

handling and planting of treated seeds. Inhalation exposure is considered negligible[1]. Risk

assessments have concluded that with standard personal protective equipment (PPE),

occupational risk estimates are not of concern[1].

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

Below are representative protocols for key studies cited.

Protocol: 1-Year Chronic Oral Toxicity Study in Dogs
Test System: Beagle dogs, male and female.

Administration: Oral, via capsule, administered daily for 52 weeks.

Dose Levels: Typically included a control group and at least three dose levels, such as 1.5,

5, and 20 mg/kg bw/day.

Endpoints Evaluated:

Clinical Observations: Daily checks for mortality, morbidity, and signs of toxicity (e.g., skin

reddening).

Body Weight and Food Consumption: Measured weekly.

Ophthalmology: Examinations performed pre-test and at regular intervals.

Hematology and Clinical Chemistry: Blood and urine samples collected at multiple time

points.

Gross Pathology: Full necropsy performed at termination.

Organ Weights: Key organs weighed.
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Histopathology: Microscopic examination of a comprehensive list of tissues from all

animals.

Protocol: Rat Developmental Toxicity Study
Test System: Pregnant Sprague-Dawley rats.

Administration: Oral gavage, administered daily during the period of major organogenesis

(e.g., gestation days 6 through 15).

Dose Levels: A control group and multiple dose levels designed to elicit maternal toxicity at

the highest dose.

Endpoints Evaluated:

Maternal: Clinical signs, body weight, food consumption, and necropsy findings at

termination.

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal

body weight, sex, and external, visceral, and skeletal examinations for malformations and

variations.

Visualizations: Workflows and Pathways
Human Health Risk Assessment Workflow
The following diagram illustrates the standard workflow for assessing the human health risk of

a pesticide like ipconazole.
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Caption: Workflow for Human Health Risk Assessment of Ipconazole.

Proposed Signaling Pathway for Ipconazole-Induced
Cellular Stress
Based on recent in vitro and in vivo studies, this diagram outlines a potential mechanism by

which ipconazole may induce cellular toxicity.
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Caption: Proposed pathway for Ipconazole-induced cellular toxicity.

Logical Relationship of Toxicity Endpoints
This diagram shows how different types of toxicological studies contribute to the overall risk

assessment.
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Caption: Logical flow from toxicity studies to risk assessment.

Conclusion
Ipconazole demonstrates low acute toxicity and is not considered genotoxic, carcinogenic, or a

primary reproductive or developmental toxicant. The primary effects observed after repeated

exposure are related to portal-of-entry irritation and target organ toxicity, primarily in the liver,

with dogs being the most sensitive species. Human health risk assessments based on a

comprehensive toxicological database indicate that dietary and occupational exposures to

ipconazole are below levels of concern when used according to label directions. Chronic

dietary risk utilizes a very small fraction of the Acceptable Daily Intake (ADI) of 0.015 mg/kg

bw/day. While the established toxicological profile is robust, emerging research into

mechanisms like oxidative stress and mitochondrial disruption provides new avenues for

understanding its cellular interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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